5-(pyridin-3-yl)-1H-indazol-3-amine

Catalog No.
S14543656
CAS No.
M.F
C12H10N4
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(pyridin-3-yl)-1H-indazol-3-amine

Product Name

5-(pyridin-3-yl)-1H-indazol-3-amine

IUPAC Name

5-pyridin-3-yl-1H-indazol-3-amine

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C12H10N4/c13-12-10-6-8(3-4-11(10)15-16-12)9-2-1-5-14-7-9/h1-7H,(H3,13,15,16)

InChI Key

YRQFMGQEYZAZOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC3=C(C=C2)NN=C3N

5-(Pyridin-3-yl)-1H-indazol-3-amine is a heterocyclic compound featuring an indazole core substituted with a pyridine ring. This compound belongs to a class of indazole derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. The structural formula can be represented as follows:

  • Chemical Formula: C10_{10}H8_{8}N4_{4}
  • IUPAC Name: 5-(pyridin-3-yl)-1H-indazol-3-amine

The unique combination of the indazole and pyridine moieties contributes to its potential as a therapeutic agent, particularly in oncology and neurology.

Typical for indazole derivatives, including:

  • Suzuki Coupling Reactions: This method allows for the formation of carbon-carbon bonds between the indazole and various aryl or heteroaryl groups, enhancing its molecular diversity .
  • C-H Functionalization: The compound can undergo direct C-H bond activation, leading to the synthesis of more complex derivatives .
  • N-Arylation: The amine group can be utilized in N-arylation reactions, facilitating the introduction of different substituents on the nitrogen atom .

These reactions are essential for modifying the compound to improve its biological properties or to create analogs for further study.

5-(Pyridin-3-yl)-1H-indazol-3-amine exhibits promising biological activities, particularly in cancer research. It has been shown to inhibit various kinases involved in cell signaling pathways that regulate proliferation and survival. Specific studies indicate:

  • Anticancer Activity: Indazole derivatives have been reported to exhibit anti-proliferative effects against several cancer cell lines, suggesting potential applications in cancer therapy .
  • Neuroprotective Effects: Some indazole compounds have demonstrated neuroprotective properties, making them candidates for treating neurodegenerative diseases .

The biological mechanisms often involve modulation of kinase activity and interference with cellular signaling pathways.

The synthesis of 5-(pyridin-3-yl)-1H-indazol-3-amine typically involves several key steps:

  • Formation of Indazole Core: Indazoles can be synthesized through various methods, including cyclization reactions involving hydrazones or other nitrogen-containing precursors.
  • Pyridine Substitution: The introduction of the pyridine moiety can be achieved via electrophilic aromatic substitution or cross-coupling reactions such as Suzuki coupling.
  • Final Functionalization: The amine group at position 3 can be modified or protected depending on the desired final product.

Recent synthetic strategies emphasize efficiency and yield, utilizing palladium-catalyzed reactions for optimal results .

The applications of 5-(pyridin-3-yl)-1H-indazol-3-amine are primarily found in:

  • Pharmaceutical Development: As a lead compound for designing new anticancer agents or neuroprotective drugs.
  • Research Tool: Used in studies investigating cellular signaling pathways and kinase interactions.

The compound's unique structure makes it a valuable candidate for further exploration in drug discovery.

Interaction studies have shown that 5-(pyridin-3-yl)-1H-indazol-3-amine interacts with various biological targets:

  • Kinases: The compound has been identified as a potent inhibitor of specific kinases involved in cancer progression, thereby affecting downstream signaling pathways that regulate cell growth and survival .

These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 5-(pyridin-3-yl)-1H-indazol-3-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1H-IndazoleBasic indazole structureFound in various natural products
5-(Pyridin-2-yl)-1H-indazolPyridine substitution at position 2Different pharmacological profile
6-(Pyridin-4-yl)-1H-indazolPyridine substitution at position 4Potentially different kinase inhibition patterns
3-(Pyrimidin-2-yl)-1H-indazolPyrimidine ring instead of pyridineMay exhibit different biological activities

These compounds highlight the versatility within the indazole family and underscore the unique properties of 5-(pyridin-3-yl)-1H-indazol-3-amines due to its specific substitutions.

The emergence of pyridinyl-indazole hybrids traces back to early fragment-based drug design (FBDD) campaigns targeting tyrosine kinases. Initial efforts focused on indole cores, as seen in SPROUT-generated 6-phenylindole fragments predicted to bind fibroblast growth factor receptor 1 (FGFR1) with modest affinity. However, substitution of indole’s C2 carbon with a nitrogen atom—yielding indazole—proved pivotal. This modification introduced a hydrogen-bond donor capable of interacting with backbone amides in kinase ATP-binding pockets, exemplified by the Ala564 NH interaction in FGFR1.

Structural Advancements and Kinase Targeting

The 2017 discovery of indazole-based FGFR inhibitors marked a paradigm shift. Fragment optimization yielded derivatives such as compound 6 (IC~50~ = 36 μM against FGFR1), which demonstrated ligand efficiencies (LE) of 0.35–0.48—a critical metric for fragment-to-lead progression. Concurrently, haspin kinase inhibitors incorporating 5-(4-pyridinyl)indazole cores emerged, with MYF42 showing IC~50~ = 240 nM and selectivity against Clk4. These findings underscored indazole’s versatility in addressing both conserved and unique kinase subpockets.

Table 1: Key Milestones in Pyridinyl-Indazole Scaffold Development

YearTarget KinaseCore StructureKey ModificationIC~50~Ligand Efficiency
2017FGFR16-PhenylindazoleIndole → Indazole36–90 μM0.35–0.48
2022Haspin5-(4-Pyridinyl)indazoleN1-Acylation240 nM0.41
2024IRAK4AzaindazoleBridged Ether Incorporation<10 nM0.32

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

210.090546336 g/mol

Monoisotopic Mass

210.090546336 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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